molecular formula C13H14BrNO2S B2744983 Tert-butyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate CAS No. 2287301-62-4

Tert-butyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B2744983
CAS No.: 2287301-62-4
M. Wt: 328.22
InChI Key: QPEGCAABRLNIPK-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate: is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzothiophene derivative followed by amination and esterification reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination using ammonia or amines under controlled temperatures and solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced forms of the compound, often leading to the removal of the bromine atom.

    Substitution: Substituted benzothiophene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, tert-butyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is studied for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

  • Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness: Tert-butyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring The presence of the tert-butyl ester group and the amino and bromo substituents provide distinct chemical properties that differentiate it from other similar compounds

Properties

IUPAC Name

tert-butyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)11-9(15)7-5-4-6-8(14)10(7)18-11/h4-6H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEGCAABRLNIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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